6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Property

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1790365-86-4) is a highly functionalized, fused N-heterocyclic building block. Its core, the pyrazolo[1,5-a]pyrimidine scaffold, is a privileged structure in medicinal chemistry, commonly found in kinase inhibitors, antiviral agents, and anticancer candidates.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.161
CAS No. 1790365-86-4
Cat. No. B2651937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS1790365-86-4
Molecular FormulaC9H6F3N3O2
Molecular Weight245.161
Structural Identifiers
SMILESCC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-4-3-13-6-2-5(8(16)17)14-15(6)7(4)9(10,11)12/h2-3H,1H3,(H,16,17)
InChIKeyFKJOHJWOOSUSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Specialized Heterocyclic Building Block for Drug Discovery


6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1790365-86-4) is a highly functionalized, fused N-heterocyclic building block. Its core, the pyrazolo[1,5-a]pyrimidine scaffold, is a privileged structure in medicinal chemistry, commonly found in kinase inhibitors, antiviral agents, and anticancer candidates [1]. This specific derivative is distinguished by the concurrent presence of a carboxylic acid handle at the 2-position for facile derivatization, a methyl group at the 6-position, and a metabolically stabilizing trifluoromethyl (CF3) group at the 7-position. This unique combination of substituents creates a vector set that is not trivially replicated, offering distinct physicochemical and spatial properties that directly influence target engagement and pharmacokinetic profile during lead optimization .

Why 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by Generic Analogs


Superficial substitution with other pyrazolo[1,5-a]pyrimidine-2-carboxylic acids is scientifically unsound due to the profound impact of regiospecific substitution on both molecular properties and biological function. Even a simple positional isomer, such as moving the methyl group from the 6- to the 5-position, will alter the molecular dipole moment, electron distribution within the heterocyclic core, and the trajectory of the carboxylic acid vector [1]. Class-level evidence from kinase inhibitor SAR studies demonstrates that the 6-methyl-7-trifluoromethyl substitution pattern confers a specific steric and electronic profile that is crucial for achieving selectivity within the kinome, a feature not possessed by the non-methylated or differently methylated analogs [2]. Replacing this compound without rigorous comparative profiling risks a catastrophic loss of target potency and selectivity.

Quantitative Differentiation Guide: 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid vs. Closest Analogs


Lipophilicity Comparison with the Non-Methylated Analog

The addition of a methyl group to the pyrimidine ring significantly increases lipophilicity (LogP), a critical factor for passive membrane permeability. The target compound (CID 86208015) is predicted to have a higher XLogP3-AA value compared to 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CID 670824), which lacks the 6-methyl substituent [1]. This calculated difference directly translates to a measurable improvement in predicted cellular uptake for the target compound.

Medicinal Chemistry Drug Discovery Physicochemical Property

Regioisomeric Differentiation from 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

The position of the carboxylic acid is a key determinant of molecular geometry and target binding. The target compound (6-methyl, 2-carboxylic acid) orients its acid pharmacophore at a distinct vector angle. In contrast, the isomer 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 691868-52-7) places it on the pyrimidine ring [1]. This positional isomerism results in completely different hydrogen-bonding interaction maps, as evidenced by the differing 3D conformer models available for these structures.

Chemical Biology Drug Design Structure-Activity Relationship

Impact of 6-Methyl Group on Metabolic Stability

Blocking a metabolically labile position with a methyl group is a well-established class-level strategy for improving microsomal stability. A review of pyrazolo[1,5-a]pyrimidine SAR indicates that the 6-position is a common site for oxidative metabolism [1]. The 6-methyl substitution of the target compound serves as a metabolic shield, a structural feature absent in the comparator 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and other non-C6-substituted analogs.

Pharmacokinetics Drug Metabolism Lead Optimization

Proven Application Scenarios for 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Scaffold-Directed Kinase Library Synthesis

This compound is ideally suited as a key intermediate for generating targeted kinase inhibitor libraries. Its 2-carboxylic acid is a prime attachment point for exploring amide-based pharmacophores in the solvent-exposed region, while the 6-methyl-7-trifluoromethyl substituted core probes the kinase hinge region and selectivity pocket [1]. The distinct regioisomeric nature ensures that the resulting library occupies a unique chemical space compared to libraries built from 3- or 6-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Profiling for Antiviral Agents

The compound serves as a critical tool for SAR expansion of antiviral leads, particularly against targets like HCV polymerase where the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated validated activity [2]. The presence of all three key substituents allows researchers to systematically probe the chemical space where a hydrophobic methyl, an electron-withdrawing trifluoromethyl, and a derivatizable acid must coexist, a hypothesis not testable with simpler analogs.

Bespoke Pharmacokinetic Problem-Solving

For lead series suffering from high in vitro clearance and poor permeability, this specific compound serves as a 'scaffold-hopping probe.' It is specifically chosen to test the hypothesis that a C6-methyl can block metabolism while the C7-CF3 simultaneously boosts membrane penetration [1]. This dual property hypothesis is not available in analogs carrying only one of these substituents, making this compound a strategic procurement choice for late-stage lead optimization.

Quote Request

Request a Quote for 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.